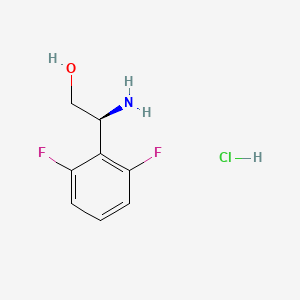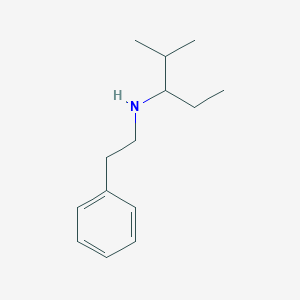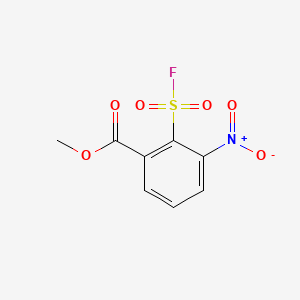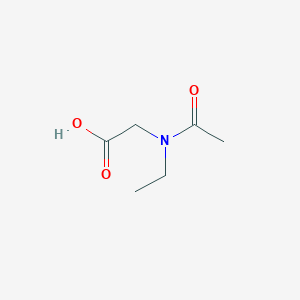
N-Acetyl-N-ethylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-N-ethylglycine is a derivative of glycine, an amino acid It is characterized by the presence of an acetyl group and an ethyl group attached to the nitrogen atom of glycine
準備方法
Synthetic Routes and Reaction Conditions
N-Acetyl-N-ethylglycine can be synthesized through the acetylation of N-ethylglycine. The process involves the reaction of N-ethylglycine with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
N-Acetyl-N-ethylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-Acetyl-N-ethylglycine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Used in the production of pharmaceuticals and as a reagent in chemical synthesis.
作用機序
The mechanism of action of N-Acetyl-N-ethylglycine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes involved in metabolic processes. The acetyl and ethyl groups can influence the compound’s binding affinity and specificity for these targets.
類似化合物との比較
Similar Compounds
N-Acetylglycine: Similar structure but lacks the ethyl group.
N-Ethylglycine: Similar structure but lacks the acetyl group.
N-Acetyl-N-methylglycine: Similar structure but has a methyl group instead of an ethyl group.
Uniqueness
N-Acetyl-N-ethylglycine is unique due to the presence of both acetyl and ethyl groups, which can influence its chemical reactivity and biological activity. This dual modification can enhance its stability and specificity in various applications compared to its analogs.
特性
分子式 |
C6H11NO3 |
|---|---|
分子量 |
145.16 g/mol |
IUPAC名 |
2-[acetyl(ethyl)amino]acetic acid |
InChI |
InChI=1S/C6H11NO3/c1-3-7(5(2)8)4-6(9)10/h3-4H2,1-2H3,(H,9,10) |
InChIキー |
ZWGZDKQORRWCGT-UHFFFAOYSA-N |
正規SMILES |
CCN(CC(=O)O)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


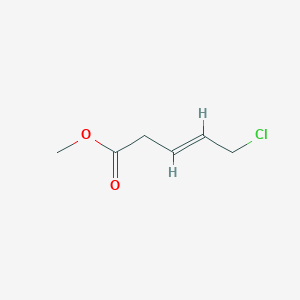
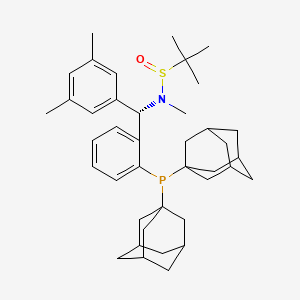

![6-(tert-Butyl)-3-methylisoxazolo[5,4-b]pyridin-4-ol](/img/structure/B13645425.png)
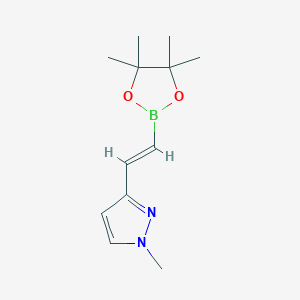
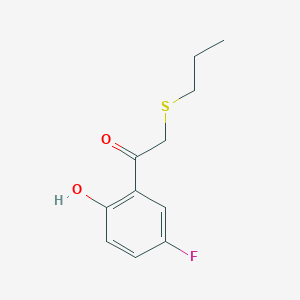
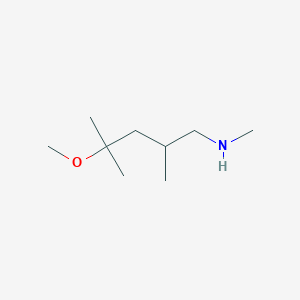
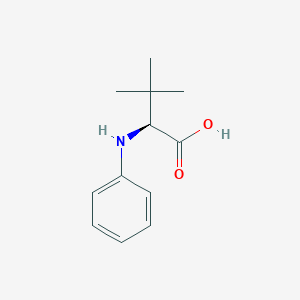
![5-[[1-[4,4-Difluoro-3-(3-fluoropyrazol-1-yl)butanoyl]-4-hydroxypiperidin-4-yl]methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13645470.png)
